N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide
Description
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O6S/c1-2-26-10-4-6-12-14(8-10)27-16(17-12)18-15(21)11-5-3-9(19(22)23)7-13(11)20(24)25/h3-8H,2H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGVAIWRSHTTDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 2,4-dinitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used. These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste .
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Amines in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted benzothiazoles.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. Specifically, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide has shown effectiveness against a range of bacterial strains. Studies have demonstrated that modifications in the benzothiazole structure can enhance its antibacterial activity, making it a candidate for developing new antibiotics .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit pathways involved in inflammation, which could lead to therapeutic applications in treating inflammatory diseases .
Cancer Research
Benzothiazole derivatives are also being explored for their anticancer properties. Preliminary studies indicate that this compound may induce apoptosis in cancer cells through specific molecular pathways. This suggests a potential role in cancer therapy, warranting further investigation into its efficacy and mechanisms of action .
Environmental Applications
Pesticide Development
The compound's structural characteristics make it suitable for developing novel pesticides. Research has focused on its efficacy against various pests while minimizing environmental impact. The dinitrobenzamide moiety contributes to its insecticidal properties, making it a candidate for sustainable agricultural practices .
Toxicological Studies
Toxicity assessments are crucial for understanding the environmental impact of chemical compounds. This compound has undergone various toxicity evaluations to determine its safety profile. Findings indicate that while it possesses bioactivity, careful consideration is necessary regarding its environmental persistence and potential bioaccumulation .
Material Science
Polymer Chemistry
In material science, derivatives of benzothiazole are being studied for their role in enhancing the properties of polymers. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength, making it valuable for applications in coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways. The nitro groups in the compound play a crucial role in its biological activity by participating in redox reactions within cells .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural analogs vary in substituents on both the benzothiazole core and the benzamide group. Key examples include:
Key Observations :
- Ethoxy vs. Halogen Substituents : Ethoxy groups (as in the target compound) enhance solubility compared to chloro/fluoro substituents but may reduce metabolic stability .
Physico-Chemical Properties
Comparative data for selected compounds:
Notes:
- The target compound’s estimated IR C=O stretch aligns with analogs like 3b, where C=O peaks occur near 1673 cm⁻¹ .
- Higher molar mass in Z14 (448.35 g/mol) reflects the bromine and pyrimidine substituents, which may reduce bioavailability compared to the target compound .
Key Trends :
- Kinase Inhibition : Trifluoromethyl and trimethoxy substituents () correlate with high inhibitory activity, suggesting that the target compound’s nitro groups may similarly enhance affinity for charged kinase pockets.
- Enzyme Targets : Ethoxy and dinitro groups could improve interactions with enzymes like α-glucosidase or proteases, though this requires experimental validation .
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the dinitrobenzamide group enhances its pharmacological profile. The molecular formula is CHNOS, with a molecular weight of approximately 312.32 g/mol.
Structural Formula
Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit promising anticancer properties. For instance, a study highlighted the effectiveness of various benzothiazole derivatives in inducing apoptosis in cancer cell lines by activating procaspase-3 to caspase-3 .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | U937 | 5.0 | Procaspase-3 activation |
| B7 (related derivative) | A431 | 1.0 | AKT/ERK pathway inhibition |
| B7 (related derivative) | A549 | 2.0 | Apoptosis induction |
Anti-inflammatory Effects
Benzothiazole derivatives have also been reported to possess anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α has been noted in several studies .
Table 2: Inhibition of Inflammatory Cytokines
| Compound | Cytokine Inhibition | Concentration (µM) |
|---|---|---|
| This compound | IL-6 | 5 |
| This compound | TNF-α | 5 |
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of specific functional groups in enhancing the biological activity of benzothiazole derivatives. The presence of electron-withdrawing groups like nitro groups significantly increases anticancer efficacy by stabilizing the compound and improving its binding affinity to target proteins .
Key Findings from SAR Studies
- Electron-Withdrawing Groups : Enhance potency against cancer cells.
- Hydrophobic Interactions : Increase cellular uptake and bioavailability.
- Chelation Properties : Certain derivatives exhibit improved activity through metal ion chelation.
Case Study 1: Apoptosis Induction
A study demonstrated that compounds similar to this compound could induce apoptosis in U937 cells by activating procaspase pathways . This suggests potential applications in targeted cancer therapies.
Case Study 2: Dual Action on Cancer and Inflammation
Another significant finding reported that related compounds could simultaneously inhibit cancer cell proliferation while reducing inflammation markers . This dual-action mechanism positions these compounds as promising candidates for combined therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
